![molecular formula C15H17N3O4S B5217546 N-[2-(4-NITROANILINO)ETHYL](PHENYL)METHANESULFONAMIDE](/img/structure/B5217546.png)
N-[2-(4-NITROANILINO)ETHYL](PHENYL)METHANESULFONAMIDE
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Overview
Description
N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE is a complex organic compound that features a nitroaniline group, an ethyl linkage, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE typically involves multiple steps:
Nitration of Aniline: The initial step involves the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid.
Formation of Ethyl Linkage: The next step involves the reaction of 4-nitroaniline with ethylene oxide to form N-(2-(4-nitroanilino)ethyl)amine.
Sulfonamide Formation: Finally, the compound is synthesized by reacting N-(2-(4-nitroanilino)ethyl)amine with methanesulfonyl chloride in the presence of a base such as pyridine to form N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-2-(4-AMINOANILINO)ETHYLMETHANESULFONAMIDE.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-2-(4-AMINOANILINO)ETHYLMETHANESULFONAMIDE: A reduced form of the compound with an amino group instead of a nitro group.
N-2-(4-NITROANILINO)ETHYLSULFONAMIDE: Similar structure but with a sulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE is unique due to its combination of a nitroaniline group, an ethyl linkage, and a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-18(20)15-8-6-14(7-9-15)16-10-11-17-23(21,22)12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWASJFUYNKYFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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